Chemical Properties, Molecular Weight, and Structural Utility of 1-(3-Iodobenzoyl)-4-methylpiperazine: A Technical Guide
Chemical Properties, Molecular Weight, and Structural Utility of 1-(3-Iodobenzoyl)-4-methylpiperazine: A Technical Guide
Executive Summary
In modern medicinal chemistry and rational drug design, the selection of versatile building blocks is critical for optimizing both the pharmacodynamic and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 1-(3-Iodobenzoyl)-4-methylpiperazine (CAS: 349118-19-0) represents a highly specialized intermediate that elegantly bridges two privileged structural motifs: the solubility-enhancing 4-methylpiperazine ring and the highly reactive, interaction-prone 3-iodobenzoyl moiety.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight calculations, structural causality in drug design, and a self-validating synthesis protocol designed for research scientists and drug development professionals.
Physicochemical Profiling & Molecular Weight
Understanding the exact mass and elemental composition of a building block is the first step in mass spectrometry validation and stoichiometric planning. The molecular weight of 1-(3-Iodobenzoyl)-4-methylpiperazine is derived from its formula C₁₂H₁₅IN₂O .
Exact Molecular Weight Calculation:
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Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol
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Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol
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Iodine (I): 1 atom × 126.904 g/mol = 126.904 g/mol
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Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
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Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
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Total Molecular Weight: 330.169 g/mol
Quantitative Chemical Properties
The following table summarizes the critical physicochemical parameters that dictate the compound's behavior in biological systems and organic solvents.
| Property | Value |
| IUPAC Name | (3-iodophenyl)(4-methylpiperazin-1-yl)methanone |
| CAS Registry Number | 349118-19-0 |
| Molecular Formula | C₁₂H₁₅IN₂O |
| Molecular Weight | 330.17 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area (TPSA) | 23.6 Ų |
Structural Causality in Drug Design
The architecture of 1-(3-Iodobenzoyl)-4-methylpiperazine is not accidental; it is a meticulously engineered scaffold where each functional group serves a distinct mechanistic purpose.
The 4-Methylpiperazine Moiety: Incorporating a piperazine ring is a proven strategy to enhance aqueous solubility and bioavailability. The tertiary amine (N4) acts as a basic center (pKa ~9.0), allowing for the formation of stable, water-soluble salts (e.g., hydrochloride or mesylate salts). Furthermore, the that frequently interacts with aspartate or glutamate residues in the binding pockets of G-protein coupled receptors (GPCRs), making it invaluable in CNS and oncology drug discovery.
The 3-Iodobenzoyl Moiety: The meta-substituted iodine atom serves a dual purpose. Biologically, iodine is highly polarizable, creating a localized region of positive electrostatic potential known as a "σ-hole." This allows the molecule to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases like protein backbone carbonyls, thereby . Synthetically, the aryl iodide is an exceptional electrophile for palladium-catalyzed cross-coupling reactions.
Fig 1. Pharmacophore logic of 1-(3-Iodobenzoyl)-4-methylpiperazine in drug design.
Synthesis Protocol & Self-Validating Workflow
To ensure high yield and purity, the synthesis of this compound relies on a nucleophilic acyl substitution. The following and is designed as a self-validating system.
Step-by-Step Methodology
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Reagent Preparation: Dissolve 1.0 equivalent of 3-iodobenzoyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.
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Causality: DCM is chosen as an aprotic, non-nucleophilic solvent that readily solubilizes both the acid chloride and the amine without participating in the reaction. The 0 °C temperature controls the exothermic nature of the acylation, preventing the formation of unwanted side products.
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Amine Addition: Slowly add 1.2 equivalents of 1-methylpiperazine, followed immediately by 1.5 equivalents of triethylamine (TEA) dropwise.
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Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. If HCl is not scavenged, it will rapidly protonate the basic N4 nitrogen of 1-methylpiperazine, deactivating the nucleophile and stalling the reaction.
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Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into the DCM layer. Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.
Self-Validating System: Analytical Confirmation
A protocol is only as reliable as its validation mechanism. Before utilizing the product in downstream applications, it must pass the following analytical gates:
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LC-MS Validation: The exact mass is 330.17 g/mol . The mass spectrometer must show a dominant [M+H]⁺ peak at m/z 331.0 .
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¹H NMR (CDCl₃) Validation: The spectrum must show the disappearance of the highly deshielded acid chloride protons and the appearance of a sharp singlet at ~2.3 ppm (integrating to 3H) corresponding to the N-CH₃ group, alongside broad multiplets for the piperazine ring protons (8H).
Fig 2. Self-validating synthesis workflow and analytical confirmation.
Applications in Advanced Therapeutics & Radiolabeling
The true technical value of 1-(3-Iodobenzoyl)-4-methylpiperazine lies in its downstream utility:
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Suzuki-Miyaura & Sonogashira Cross-Coupling: The aryl iodide bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This makes the compound an ideal electrophilic partner for coupling with aryl boronic acids or terminal alkynes, enabling the rapid construction of complex biaryl systems often found in kinase inhibitors.
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Radiolabeling for PET/SPECT Imaging: In pharmacokinetic studies, the stable ¹²⁷I atom can be substituted with radioactive isotopes (such as ¹²³I, ¹²⁴I, or ¹²⁵I) via copper-catalyzed isotopic exchange. This transforms the molecule into a radiotracer, allowing researchers to track the biodistribution and receptor occupancy of piperazine-derived drugs in vivo using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
References
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Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]
- Title: US20060199817A1 - Phthalazine, aza- and diaza-phthalazine compounds and methods of use (Synthesis Protocols)

